molecular formula C12H17ClN2O2 B3005845 4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one hydrochloride CAS No. 1354950-83-6

4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one hydrochloride

Cat. No. B3005845
CAS RN: 1354950-83-6
M. Wt: 256.73
InChI Key: IQICPMLBHPSSTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with basic aromatic units and building up complexity through various chemical transformations. For instance, the synthesis of 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine (BABP) involves a Friedel–Crafts acylation followed by nucleophilic substitution and reduction steps . Similarly, the synthesis of 4-(aminomethyl)-1-aryl-2-pyrrolidinones involves a six-step sequence, indicating the complexity and the need for precise control over reaction conditions .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using spectroscopic methods such as IR, PMR, and ESI-MS . X-ray crystallography is also employed to determine the structure of specific compounds, such as cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone . These techniques ensure the correct identification of the synthesized molecules and their structural integrity.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of functional groups and the pyrrolidinone ring. For example, the active carbonyl group in the third position of the heterocycle in 3-hydroxy-3-pyrrolin-2-ones allows for high reactivity and interaction with nucleophiles . The presence of acyl and ethoxycarbonyl groups also enables the formation of various condensed systems in reactions with binucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are diverse, with some polyimides derived from related monomers showing exceptional thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen . The glass-transition temperatures of these polyimides range from 208–324°C, and they are predominantly amorphous as revealed by wide-angle X-ray diffraction measurements . The solubility of some polyimides in both strong dipolar solvents and common organic solvents like tetrahydrofuran is also noted . The antibacterial activity of some synthesized compounds indicates potential applications in the medical field .

Scientific Research Applications

Organocatalysis

4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one hydrochloride and its derivatives are utilized as organocatalysts in various asymmetric reactions. These include aldol reactions, Mannich reactions, Michael additions, aldehyde α-aminations, and multicomponent or cascade reactions. The focus is on green chemistry applications, with catalysts featuring polymeric, dendritic, or ionic fragments for recyclability and applications in heterogeneous reagents/water systems (Zlotin, 2015).

Anti-Cancer and Anti-Inflammatory Properties

A study on the synthesis and crystal structure of 4-(pyrrolidine-2,5-dione-1-yl)phenol, a derivative of 4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one hydrochloride, revealed significant anti-inflammatory and anti-cancer activities. This compound exhibited higher anti-inflammatory activity compared to standard COX-1 inhibitors and significant inhibition of the HT-29 cancer cell line (Zulfiqar et al., 2021).

Synthesis of Dipeptide Analogues

The compound has been used in the synthesis of N-acylated, O-alkylated pyrrolin-2-ones, which are analogues of dipeptides. These analogues adopt a linear, extended conformation, highlighting its potential in peptide synthesis (Hosseini et al., 2006).

Synthesis of Pyrrolidine Derivatives

The synthesis of various pyrrolidine derivatives from 4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one hydrochloride has been described, showcasing its versatility in creating compounds with potential bacteriostatic and antituberculosis activities (Miszke et al., 2008).

Development of Polymeric Materials

The compound has been used in the synthesis of novel thermally stable poly(ether imide ester)s and polyimides, demonstrating its application in the development of materials with desirable physical and thermal properties (Mehdipour-Ataei & Amirshaghaghi, 2005); (Huang et al., 2017).

Glycosidase Inhibition

Derivatives of 4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one hydrochloride have been synthesized as potential glycosidase inhibitors. This is particularly relevant in the context of biochemical research and potential therapeutic applications (Curtis et al., 2007).

Safety and Hazards

The safety information for “4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one hydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Pyrrolones and pyrrolidinones are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

properties

IUPAC Name

4-amino-1-(2-phenoxyethyl)pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c13-10-8-12(15)14(9-10)6-7-16-11-4-2-1-3-5-11;/h1-5,10H,6-9,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQICPMLBHPSSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCOC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one hydrochloride

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